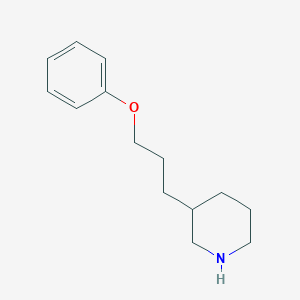

3-(3-Phenoxypropyl)piperidine

CAS No.: 1219977-32-8

Cat. No.: VC2671430

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219977-32-8 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 3-(3-phenoxypropyl)piperidine |

| Standard InChI | InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h1-3,8-9,13,15H,4-7,10-12H2 |

| Standard InChI Key | CQDUAPWOKYJVMS-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CCCOC2=CC=CC=C2 |

| Canonical SMILES | C1CC(CNC1)CCCOC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Characterization

3-(3-Phenoxypropyl)piperidine consists of a piperidine ring with a phenoxypropyl substituent at the 3-position. This structure differs from the more commonly studied 1-(3-phenoxypropyl)piperidine, where the substituent is attached to the nitrogen atom of the piperidine ring. The general structural characteristics include:

-

Molecular formula: C14H21NO

-

Basic structure: A six-membered piperidine ring with a phenoxypropyl chain at position 3

-

Functional groups: Secondary amine (piperidine nitrogen), ether linkage (phenoxy group)

The 1-substituted analog, which appears more frequently in research literature, has similar properties but distinct pharmacological activity due to the different position of substitution .

Physical and Chemical Properties

While specific data for 3-(3-Phenoxypropyl)piperidine is limited, predicted properties based on structural analysis include:

| Property | Expected Value |

|---|---|

| Molecular Weight | Approximately 219.32 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents (ethanol, chloroform, DMSO) |

| LogP | Approximately 3.0-3.5 (lipophilic) |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Similar compounds in this class, such as 1-(3-phenoxypropyl)piperidine derivatives, demonstrate XLogP3-AA values around 3.6, with no hydrogen bond donors and 2 hydrogen bond acceptors .

Related Analogs and Structural Variations

1-(3-Phenoxypropyl)piperidine

This positional isomer has received significant research attention. It serves as a key pharmacophore in histamine H3 receptor (H3R) antagonists, an important target for neurodegenerative disease treatments . The compound features:

-

A piperidine ring with the phenoxypropyl chain attached to the nitrogen (position 1)

-

High binding affinity to the H3R receptor

Substituted Derivatives

Various modifications of the basic phenoxypropyl piperidine structure have been synthesized to enhance specific properties:

Synthetic Approaches

Stereochemical Considerations

For chiral derivatives, asymmetric synthesis approaches have been documented:

-

Noyori-type asymmetric hydrogenation has been employed as a key step in the synthesis of chiral piperidine derivatives

-

Chiral resolution using L-tartaric acid has been successfully implemented for separating racemic mixtures

Pharmacological Activity

Receptor Binding Properties

Phenoxypropyl piperidine compounds demonstrate significant activity at several receptor targets:

Histamine H3 Receptor (H3R)

1-(3-phenoxypropyl)piperidine represents a well-established H3R pharmacophore with high binding affinity . Derivatives exhibit:

-

Nanomolar binding affinities (Ki values < 10 nM)

-

Antagonistic or inverse agonist activity

Opioid Receptor-Like 1 (ORL1/NOP)

3-phenoxypropyl piperidine analogs have been identified as novel ORL1 receptor agonists:

-

Structure-activity relationships have been explored through modifications of the phenoxypropyl region

-

Several potent and selective analogs have been identified

-

The compounds demonstrate antinociceptive and sedative properties when administered intravenously to rodents

Applications in Chemical Research

Polymer Science

1-(3-phenoxypropyl)piperidine-4-one has been utilized as an AB2 monomer for synthesizing hyperbranched polymers:

-

The reaction produces polymers with 100% degree of branching

-

The electrophilicity of the piperidine-4-one ring is enhanced through space electrostatic repulsion and inductive effects

-

The polymers form through reactions with aromatic nucleophiles, creating irreversibly formed diarylated compounds

Medicinal Chemistry

The phenoxypropyl piperidine scaffold serves as a versatile platform in medicinal chemistry:

-

As a pharmacophore for developing receptor-selective ligands

-

For establishing structure-activity relationships through systematic modifications

Current Research Directions

Multi-Target Drug Design

Recent research has explored the development of multi-target compounds incorporating the phenoxypropyl piperidine scaffold:

-

Linking 1-(3-phenoxypropyl)piperidine with triphenylphosphonium cations to create compounds with both H3R activity and antioxidative properties

-

These compounds show potential in addressing the multifaceted pathology of neurodegenerative diseases

Structure Optimization

Ongoing structure-activity relationship studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume